molecular formula C15H14N2OS2 B2988217 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 749913-83-5

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2988217
CAS No.: 749913-83-5
M. Wt: 302.41
InChI Key: ARONGPJZFIOJTG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: The starting materials, 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamine and thiophen-2-ylacetyl chloride, undergo a condensation reaction in the presence of a base such as triethylamine.

  • Cyclization Reaction: Cyclization of appropriate precursors can also be employed to obtain the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can replace the cyano or thiophenyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of antitumor and anti-inflammatory agents.

  • Material Science: It is utilized in the creation of advanced materials with unique electronic and optical properties.

  • Biology: It serves as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylacetamide: A phenyl derivative with similar core structure.

  • N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2,4-dichlorophenyl)acetamide: A chlorinated derivative with potential differences in reactivity and biological activity.

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the thiophene ring and cyano group contributes to its distinct properties compared to other thiophene derivatives.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c16-9-12-11-5-1-2-6-13(11)20-15(12)17-14(18)8-10-4-3-7-19-10/h3-4,7H,1-2,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARONGPJZFIOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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